1-Methoxy-4-isoquinolinecarboxaldehyde

Description

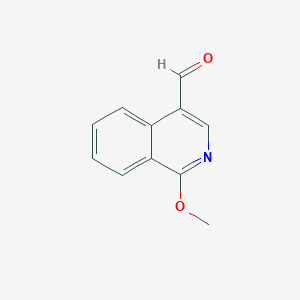

1-Methoxy-4-isoquinolinecarboxaldehyde (CAS: 1005772-69-9) is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy group at position 1 and an aldehyde functional group at position 4 .

Properties

IUPAC Name |

1-methoxyisoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEHOJBPPYHICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647225 | |

| Record name | 1-Methoxyisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005772-69-9 | |

| Record name | 1-Methoxyisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-isoquinolinecarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methoxyacetaldehyde under specific conditions to introduce the methoxy and carboxaldehyde groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-isoquinolinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of 1-methoxy-4-isoquinolinecarboxylic acid.

Reduction: Formation of 1-methoxy-4-isoquinolinecarbinol.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-4-isoquinolinecarboxaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive isoquinoline derivatives.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methoxy-4-isoquinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

High-Similarity Compounds (Tanimoto Score ≥ 0.85)

Implications :

- A111333 and A203969 may exhibit comparable reactivity due to high structural overlap but differ in solubility or stability depending on substituents.

- The absence of explicit structural data limits deeper mechanistic analysis, though computational modeling (e.g., DFT) could predict electronic effects.

Moderate-Similarity Compounds (Tanimoto Score 0.75–0.85)

Implications :

- 2-Methoxy-5-pyridinecarboxylic acid replaces isoquinoline with pyridine, reducing aromatic conjugation and altering acidity due to the carboxylic acid group.

- Methyl 2-(pyridin-4-yl)acetate lacks the aldehyde moiety, limiting its utility in condensation reactions compared to the target compound.

Brominated Analogs (Lower Similarity)

Implications :

- Bromine incorporation enhances electrophilicity but may reduce solubility in polar solvents.

- Carboxylic acid substitution (e.g., in 4-Bromoisoquinoline-8-carboxylic acid) introduces hydrogen-bonding capacity, altering interaction with biological targets.

Biological Activity

1-Methoxy-4-isoquinolinecarboxaldehyde (CAS Number: 1005772-69-9) is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the isoquinoline family, which is known for a variety of pharmacological effects. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.19 g/mol. Its structure features a methoxy group attached to an isoquinoline ring, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition : It has been observed to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism, potentially affecting pharmacokinetics and drug interactions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential use in treating infections.

- Anticancer Effects : Research indicates that this compound may disrupt cellular signaling pathways associated with cancer progression, making it a candidate for further investigation in oncology .

Antimicrobial Activity

In a study examining the antimicrobial properties of various isoquinoline derivatives, this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing that this compound could be effective against resistant strains of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Studies

A case study involving leukemia cells treated with this compound demonstrated its ability to induce apoptosis. The compound was shown to lower NAD levels in cancer cells, leading to reduced oxidative stress and mitochondrial dysfunction.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Low Dose (10 µM) | 85 | 15 |

| High Dose (50 µM) | 45 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.